Spiro[4.5]decane-7,9-dione
Description
Significance of Spirocyclic Systems in Chemical Sciences
Spirocyclic systems are not merely a chemical curiosity; their distinct structural properties translate into significant advantages in various scientific fields, particularly in medicinal chemistry. The defining feature of a spirocycle is the spiro atom, a quaternary carbon that links two rings. tandfonline.com This arrangement imparts a rigid, three-dimensional geometry to the molecule, a stark contrast to the often-planar structures of many aromatic systems. tandfonline.comtandfonline.com
This inherent three-dimensionality is a key advantage in drug discovery. tandfonline.com It allows for the precise spatial orientation of functional groups, enabling more effective interactions with the three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com Furthermore, the introduction of a spirocyclic core can enhance the physicochemical properties of a molecule. bldpharm.comresearchgate.net By increasing the fraction of sp3-hybridized carbons (Fsp3), a measure of a compound's three-dimensionality, spirocycles can lead to improved solubility, metabolic stability, and a more favorable pharmacokinetic profile. tandfonline.combldpharm.com This often translates to a higher probability of success in clinical development. bldpharm.com
The conformational rigidity of spirocycles, especially those with smaller rings, is another valuable trait. tandfonline.comresearchgate.net This rigidity reduces the entropic penalty associated with a molecule binding to its target, potentially leading to higher potency. cambridgescholars.com Nature itself provides numerous examples of spirocyclic compounds with significant biological activity, such as the antifungal drug griseofulvin, underscoring their importance. tandfonline.comnih.gov The unique structural and conformational properties of spirocyclic systems make them attractive scaffolds for the design of novel therapeutic agents and functional materials. researchgate.net
Overview of Spiro[4.5]decane-7,9-dione and Related Core Structures
This compound is a bicyclic organic compound with the chemical formula C₁₀H₁₄O₂. nih.govcymitquimica.com Its structure consists of a cyclopentane (B165970) ring fused to a cyclohexane-1,3-dione ring at the spiro-carbon atom. The core structure is characterized by the presence of two carbonyl groups within the six-membered ring.
The this compound framework serves as a versatile scaffold for the development of a wide array of analogues through the substitution of carbon atoms with heteroatoms such as oxygen and nitrogen. These modifications give rise to distinct classes of compounds with unique properties and applications.
Oxa-Spiro[4.5]decane-7,9-dione Analogues
The replacement of one or more carbon atoms in the this compound core with oxygen atoms leads to the formation of Oxa-Spiro[4.5]decane-7,9-dione analogues. These compounds, also known as oxaspirocyclic compounds, have garnered interest due to their presence in various natural products and their potential biological activities. The introduction of an oxygen atom can significantly influence the selectivity and activity of these spiro compounds. Research in this area has focused on the synthesis and characterization of various oxaspirocyclic derivatives, exploring their chemical properties and potential applications. For instance, 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione is a notable example that has been investigated for its antioxidant properties. biosynth.com Another example is 8-Oxathis compound. sigmaaldrich.cnmanchesterorganics.com
Aza-Spiro[4.5]decane-7,9-dione Analogues
The incorporation of nitrogen atoms into the this compound framework gives rise to Aza-Spiro[4.5]decane-7,9-dione analogues. These compounds have been extensively studied, particularly in the field of medicinal chemistry. A prominent example is the 8-azathis compound core, which is a key structural component of the anxiolytic drug buspirone (B1668070) and its analogues. nih.gov Researchers have synthesized and evaluated a variety of these aza-spiro compounds for their interactions with specific biological targets. For instance, derivatives of 8-azathis compound have been developed as selective antagonists for the α1d-adrenergic receptor. nih.govacs.org Further variations, such as the introduction of additional nitrogen atoms, have led to compounds like 3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione and 7-Methyl-2,7-diazaspiro[4.5]decane, expanding the chemical space and potential applications of this class of compounds. vulcanchem.com
Dioxa-Spiro[4.5]decane-7,9-dione Analogues
When two carbon atoms in the this compound skeleton are replaced by oxygen atoms, Dioxa-Spiro[4.5]decane-7,9-dione analogues are formed. A key example is 6,10-Dioxathis compound, which serves as a valuable intermediate in organic synthesis. nih.gov This compound is utilized in domino reactions, such as the Knoevenagel-Michael reaction, to create more complex spirooxindole derivatives. The synthesis of this and other dioxa-spiro compounds, like 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives, has been a subject of research, with studies focusing on their chemical properties and crystal structures. researchgate.net The unique structure of these dioxa-spiro compounds also makes them of interest for applications in materials science, including the development of optoelectronic materials.
Historical Context of this compound Research
The study of spiro compounds dates back to 1900, with the first spiro compound being identified by von Baeyer. cambridgescholars.com However, significant interest in these molecules, including this compound and its analogues, has grown more recently with advancements in synthetic methodologies and a deeper understanding of the importance of three-dimensionality in molecular design.
Early research into spirocyclic compounds was often focused on their synthesis and the challenges associated with constructing the quaternary spiro-carbon center. tandfonline.com The development of more sophisticated synthetic techniques has since enabled the creation of a vast library of spirocyclic structures.
The exploration of aromatic spiro compounds, such as 9,9'-spriobifluorene, first reported in 1930, has been closely linked to the field of organic semiconductors and the development of materials for organic light-emitting diodes (OLEDs). acs.orgacs.org In medicinal chemistry, spirocyclic drugs have been known for over half a century, with early examples often designed to avoid the introduction of new stereocenters. tandfonline.com
Research specifically on this compound and its heterocyclic analogues has been driven by their potential applications. For example, the synthesis of 8-azathis compound derivatives gained prominence with the discovery of the anxiolytic properties of buspirone. acs.org This has led to extensive research into structure-activity relationships to develop more potent and selective drug candidates. nih.govacs.org Similarly, the utility of dioxa-spiro analogues as building blocks in organic synthesis has fueled their investigation. mdpi.com The ongoing research into this compound and its related structures continues to uncover new properties and applications, highlighting the enduring importance of this class of compounds. mdpi.com
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-5-9(12)7-10(6-8)3-1-2-4-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDRFHEYJSVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406605 | |
| Record name | Spiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82683-51-0 | |
| Record name | Spiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro 4.5 Decane 7,9 Dione and Its Derivatives
Established Synthetic Routes to the Spiro[4.5]decane-7,9-dione Core
The formation of the this compound framework is primarily achieved through annulation reactions, which involve the formation of a ring onto a pre-existing structure. These methods are crucial for creating the characteristic spirocyclic junction where two rings share a single carbon atom.
Annulation Reactions for Spirocyclic Formation
Annulation reactions are a cornerstone in the synthesis of spirocyclic compounds like this compound. These reactions construct a new ring onto a starting molecule. A common strategy involves the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation to form a six-membered ring. In the context of this compound, this would typically involve a cyclopentanone (B42830) derivative as the Michael donor and a suitable α,β-unsaturated ketone as the acceptor.
Specific Precursors and Reaction Conditions
The synthesis of the this compound core can be accomplished using various precursors and reaction conditions. One established method involves the reaction of 1-cyclopentylidene-2-propanone with diethyl malonate in methanol (B129727), followed by heating with barium dihydroxide in a mixture of methanol and water. chemicalbook.com Another approach utilizes the alkylation of 3,3-tetramethyleneglutarimide (B196294) with reagents like 1,4-dichlorobutane (B89584) under basic conditions. The choice of solvent, base, and temperature is critical for optimizing the yield and minimizing side products. For instance, solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed, with temperatures typically ranging from 60–80°C.
Table 1: Selected Precursors and Conditions for this compound Synthesis
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |
| 1-Cyclopentylidenepropan-2-one | Diethyl malonate | 1. Methanol, Heat; 2. Barium dihydroxide, Methanol/Water, Heat | This compound | chemicalbook.com |
| Cyclopentanone | Diethyl malonate | Not specified | This compound | chemicalbook.com |
| 8H-8-Azathis compound | 1,4-Dibromobutane | Sodium hydride or Potassium carbonate, Chloroform (B151607) or DMF, 10-20°C | 8-(4-Bromobutyl)-8-azathis compound | smolecule.com |
| 3,3-Tetramethyleneglutarimide | 1,4-Dichlorobutane | Base, THF or DMF, 60-80°C | 8-(4-Chlorobutyl)-8-azathis compound |
Functionalization Strategies for this compound Derivatives
Once the core this compound structure is in place, it can be further modified to create a diverse range of derivatives. These functionalization strategies are key to tuning the biological activity of the final compounds.
Alkylation and Acylation Reactions
Alkylation and acylation reactions are commonly employed to introduce various substituents onto the this compound scaffold, particularly at the nitrogen atom in aza-analogs like 8-azathis compound. For instance, 8-(4-bromobutyl)-8-azathis compound is synthesized by alkylating 8H-8-azathis compound with 1,4-dibromobutane. smolecule.comgoogle.com This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an inert solvent like chloroform or dimethylformamide (DMF) at temperatures between 10-20°C. smolecule.comgoogle.com This brominated intermediate can then be further reacted with various amines to generate a library of derivatives. google.com
Table 2: Examples of Alkylation Reactions
| Starting Material | Reagent | Conditions | Product | Reference |
| 8H-8-Azathis compound | 1,4-Dibromobutane | Sodium hydride, DMF, 10-20°C | 8-(4-Bromobutyl)-8-azathis compound | smolecule.com |
| 8H-8-Azathis compound | 1,4-Dibromobutane | Sodium methylate, DMF, 5-10°C then room temp. | 8-(4-Bromobutyl)-8-azathis compound | google.com |
Introduction of Heterocyclic Moieties
A significant strategy in the development of bioactive this compound derivatives involves the introduction of heterocyclic rings. This is often achieved by reacting a functionalized this compound with a heterocyclic compound. For example, 8-(4-bromobutyl)-8-azathis compound can be reacted with piperazine (B1678402) derivatives to introduce a piperazine ring. In a specific example, coupling with 1-(2-methoxyphenyl)piperazine (B120316) in DMF at 80°C using potassium carbonate and sodium iodide yields the corresponding piperazinyl derivative. Another important application is the synthesis of buspirone (B1668070), where 8-(4-piperazin-1-yl-butyl)-8-azathis compound is reacted with 2-chloropyrimidine. google.com The incorporation of moieties like benzothiopyran has also been explored. ontosight.ai
Table 3: Introduction of Heterocyclic Moieties
| Spiro[4.5]decane Derivative | Heterocyclic Reagent | Conditions | Product | Reference |
| 8-(4-Bromobutyl)-8-azathis compound | 1-(2-Methoxyphenyl)piperazine | K2CO3, NaI, DMF, 80°C | 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azathis compound | |
| 8-(4-Piperazin-1-yl-butyl)-8-azathis compound | 2-Chloropyrimidine | Polar solvent (e.g., ethanol), Acid binder, 80-120°C | 8-[4-(4-Pyrimidin-2-yl-1-piperazinyl)butyl]-8-azathis compound (Buspirone) | google.com |
| 6,10-Dioxathis compound | 4-(Dimethylamino)benzaldehyde | Ethanol, Reflux | 8-(4-(Dimethylamino)benzylidene)-6,10-dioxathis compound | mdpi.com |
Olefin Metathesis Approaches in Spirocycle Construction
Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool for the construction of spirocyclic systems, including the spiro[4.5]decane framework. niscpr.res.in This method involves the intramolecular reaction of a diene to form a cyclic olefin. For the synthesis of spiro[4.5]decane derivatives, a precursor containing two appropriately positioned double bonds, one of which is part of a cyclopentane (B165970) or cyclohexane (B81311) ring and the other in a side chain, can be cyclized using a ruthenium-based catalyst, such as a Grubbs' catalyst. researchgate.netthieme-connect.com This approach offers a versatile and efficient route to complex spirocycles. niscpr.res.inresearchgate.net For instance, a diene precursor can be synthesized and then subjected to RCM to furnish the spiro[4.5]decane skeleton. niscpr.res.in This strategy has been successfully applied in the formal synthesis of natural products like acorone (B159258) and isoacorones. niscpr.res.in
Stereoselective Synthesis of Chiral this compound Compounds
The synthesis of chiral this compound and its analogs, which possess a stereogenic spiro-carbon center, is a significant challenge in organic synthesis. The development of stereoselective methods is crucial for accessing enantiomerically pure compounds, which are vital for applications in medicinal chemistry and materials science. Methodologies employed to achieve this include organocatalysis, metal-mediated catalysis, and biocatalysis, often applied to structurally related aza- and oxa-spiro[4.5]decane skeletons.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral spirocyclic frameworks. Research has demonstrated the synthesis of highly functionalized chiral spirocyclopentyl p-dienones and 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition. mdpi.comresearchgate.net This approach utilizes a BINOL-derived chiral phosphoric acid as the catalyst, achieving excellent diastereoselectivity (up to 99:1 dr) under metal-free and photocatalyst-free conditions. mdpi.comresearchgate.net Similarly, an organocatalytic asymmetric sequence involving a Wolff rearrangement–amidation–Michael–hemiaminalization has been developed for synthesizing chiral spirocyclic piperidones (7-azaspiro[4.5]decane derivatives), yielding products with high enantiomeric excess (up to 94% ee). mdpi.com
Biocatalysis: Biocatalytic methods provide a green and highly selective alternative for producing chiral compounds. The enantioselective microbial reduction of 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azathis compound, a precursor in drug synthesis, has been successfully demonstrated. dntb.gov.uaresearchgate.net Using various microorganisms or isolated ketoreductase enzymes, this reduction yields the corresponding chiral (R)- or (S)-6-hydroxybuspirone with excellent enantiomeric excess (>99% ee) and high yields. dntb.gov.uaresearchgate.net This highlights the potential of enzymes to perform highly specific transformations on complex spiro[4.5]decane dione (B5365651) structures.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound and its derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalyst-free reactions, multicomponent reactions (MCRs) for atom economy, and innovative process technologies like flow chemistry.
Use of Green Solvents and Catalysts: A significant advancement is the use of deep eutectic solvents (DES) as both catalyst and reaction medium. For instance, a three-component domino Knoevenagel-Michael reaction between aldehydes, indole, and 6,10-dioxathis compound has been developed using a choline (B1196258) chloride-oxalic acid DES. sioc-journal.cnresearchgate.net This method is notable for its mild reaction conditions, short reaction times, environmental friendliness, and high yields (70–97%). sioc-journal.cnresearchgate.net The DES can often be recycled, further enhancing the green credentials of the process. Similarly, solvent systems like glycerol-water have been employed for the efficient, catalyst-free synthesis of spirodione derivatives, offering a simple workup and high yields. figshare.comtandfonline.com Water itself is recognized as an ideal green solvent, and it has been used to facilitate multicomponent reactions for the synthesis of various spiro-heterocycles. jetir.org
Catalyst-Free and Multicomponent Reactions: Designing synthetic routes that avoid catalysts altogether, especially those based on toxic or rare metals, is a core goal of green chemistry. One-pot, catalyst-free multicomponent reactions are particularly attractive as they improve atom economy and reduce waste by minimizing intermediate purification steps. The synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition exemplifies this, proceeding without a photocatalyst or metal catalyst and achieving 100% atom conversion of the substrates. mdpi.comresearchgate.net
Innovative Process Technologies: Flow chemistry represents a modern, green approach to chemical synthesis. The use of continuous reactors for the synthesis of the 8-azathis compound core has been shown to achieve a 92% yield with residence times as short as 30 minutes. This technology offers improved safety, efficiency, and scalability compared to traditional batch processing. Additionally, microwave-assisted synthesis has been utilized to accelerate reactions and improve yields in the preparation of spiro derivatives, often in conjunction with green solvents or catalysts. nih.gov
Structural Characterization and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have been effectively employed to characterize derivatives of Spiro[4.5]decane-7,9-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For derivatives of this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the spirocyclic core and to determine the position of substituents.
In a study of 8-(4-(dimethylamino)benzylidene)-6,10-dioxathis compound, the ¹H NMR spectrum showed characteristic signals for the cyclopentane (B165970) ring protons as multiplets at approximately 2.15 ppm and 1.84 ppm. mdpi.com For 8-(4-chlorobutyl)-8-azathis compound, key ¹H NMR signals include a triplet at approximately 3.4–3.8 ppm corresponding to the –CH₂Cl group. The ¹³C NMR spectrum of this compound shows signals for the carbonyl carbons of the spiro-dione at approximately 171–173 ppm. nih.gov These chemical shifts are indicative of the electronic environment of the carbon and hydrogen atoms within the spirocyclic framework.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxathis compound | ¹H | 8.20 | d | Ar-H |
| ¹H | 8.17 | s | =CH- | |
| ¹H | 6.80 | d | Ar-H | |
| ¹H | 3.2 | s | N-(CH₃)₂ | |
| ¹H | 2.15 | m | cyclopentane-H | |
| ¹H | 1.84 | s | cyclopentane-H | |
| 8-(4-Chlorobutyl)-8-azathis compound | ¹H | ~3.4-3.8 | t | –CH₂Cl |
| ¹³C | ~171-173 | - | C=O of the spiro-dione |
Table 1: Representative ¹H and ¹³C NMR data for derivatives of this compound. mdpi.comnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In derivatives of this compound, the most prominent absorption bands are those corresponding to the carbonyl (C=O) groups of the dione (B5365651) moiety.
For instance, in 8-(4-chlorobutyl)-8-azathis compound, the IR spectrum displays a characteristic peak for the C=O stretch at approximately 1720 cm⁻¹. nih.gov Another study on 8-((4-chlorophenylamino)methylene)-6,10-dioxathis compound reported a peak at 3213 cm⁻¹ corresponding to N-H stretching vibrations. scispace.com In derivatives of 6,10-dioxathis compound, the C-O stretching vibrations of the 1,3-dioxane (B1201747) ring are observed in the range of 1175-1257 cm⁻¹. researchgate.net
| Compound | Functional Group | Absorption Peak (cm⁻¹) | Reference |
| 8-(4-Chlorobutyl)-8-azathis compound | C=O stretch | ~1720 | nih.gov |
| 8-((4-chlorophenylamino)methylene)-6,10-dioxathis compound | N-H stretch | 3213 | scispace.com |
| 6,10-Dioxathis compound derivatives | C-O stretch | 1175-1257 | researchgate.net |
Table 2: Significant IR absorption peaks for derivatives of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For 8-(4-chlorobutyl)-8-azathis compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 257.76, which corresponds to its molecular formula C₁₃H₂₀ClNO₂. nih.gov High-resolution mass spectrometry (HRMS) is often employed to confirm the exact mass and elemental composition of these spiro compounds. bldpharm.com The fragmentation patterns observed in the mass spectrum can help to elucidate the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been extensively used to study the solid-state structure of various derivatives of this compound.
Analysis of Bond Lengths and Angles
The crystal structures of several derivatives have been determined, providing precise measurements of bond lengths and angles. For example, the crystal structure of 8-(3,4-dimethylbenzylidene)-6,10-dioxathis compound has been reported. researchgate.net In a study of two new oxaspirocyclic compounds derived from 6,10-dioxathis compound, the C(7)–C(9)–C(15) bond angle was found to be 137.76(2)° for one derivative and 129.67(2)° for the other. mdpi.com These values are in agreement with previously reported structures. mdpi.com The cyclohexane (B81311) ring in these types of spiro compounds typically adopts a chair conformation. researchgate.net
| Compound | Bond/Angle | Length (Å) / Angle (°) | Reference |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxathis compound (1) | C(7)–C(9)–C(15) | 137.76(2)° | mdpi.com |
| 8-(4-hydroxybenzylidene)-6,10-dioxathis compound (2) | C(7)–C(9)–C(15) | 129.67(2)° | mdpi.com |
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | C1—O3 | 1.199 (2) Å | researchgate.net |
| C3—O4 | 1.226 (2) Å | researchgate.net |
Table 3: Selected bond lengths and angles from X-ray crystallographic data of this compound derivatives. mdpi.comresearchgate.net
Intermolecular and Intramolecular Interactions
The solid-state packing of this compound derivatives is influenced by various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions play a crucial role in stabilizing the crystal lattice.
In the crystal structures of 8-(4-(dimethylamino)benzylidene)-6,10-dioxathis compound and 8-(4-hydroxybenzylidene)-6,10-dioxathis compound, both C-H···O intramolecular and intermolecular hydrogen bonds, as well as π-π stacking interactions, have been observed. mdpi.com The latter compound also exhibits O-H···O intermolecular hydrogen bonding. mdpi.com In another example, 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, intermolecular N-H···O hydrogen bonds link the molecules into centrosymmetric dimers. researchgate.net The dihedral angle between the p-bromophenyl group and the hydantoin (B18101) moiety in this compound is 83.29(5)°. researchgate.net These interactions dictate the supramolecular assembly of the molecules in the crystal.
Conformational Preferences and Rigidity of the this compound Scaffold
The this compound scaffold is characterized by a rigid three-dimensional geometry that significantly limits its conformational flexibility compared to acyclic counterparts. The spiro fusion of the five-membered and six-membered rings forces them into orientations that are roughly perpendicular to one another.
The six-membered cyclohexanedione ring typically adopts a chair conformation to minimize steric strain. Evidence from NMR-based conformational analysis of related spirocyclic systems supports the prevalence of chair conformations, where substituents can occupy either axial or equatorial positions. The determination of coupling constants, such as a ³J value of 11.46 Hz for axial protons, has been instrumental in confirming these conformational preferences. This inherent rigidity is a key feature of the scaffold, influencing how it interacts with other molecules and its utility as a building block in chemical synthesis.
Polymorphism and Crystal Engineering of this compound Derivatives
Crystal engineering of derivatives based on the this compound framework leverages non-covalent interactions to control the assembly of molecules in the solid state. The study of these crystalline structures provides insight into the potential for polymorphism—the ability of a substance to exist in more than one crystal form.
Research into derivatives of the related 6,10-dioxathis compound highlights the importance of intermolecular forces in dictating crystal packing. mdpi.com X-ray crystallography studies have revealed that interactions such as C–H···O hydrogen bonds, π···π stacking, and C–H···π supramolecular interactions play a crucial role in the formation of the crystal lattice. mdpi.com For instance, the introduction of different substituents can lead to variations in these interactions, resulting in different packing arrangements. mdpi.com
The synthesis and crystallographic analysis of various derivatives have provided detailed data on their solid-state structures. These studies are fundamental to understanding how molecular shape and functional groups direct the self-assembly process, a core principle of crystal engineering. mdpi.comresearchgate.net
Interactive Data Table: Crystallographic Data for 6,10-Dioxathis compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxathis compound | C₁₇H₁₉NO₄ | Monoclinic | P2₁/c | 6.2554 | 14.605 | 16.265 | 95.97 | mdpi.com |
| 8-(4-hydroxybenzylidene)-6,10-dioxathis compound | C₁₅H₁₄O₅ | Monoclinic | P2₁/c | 10.739 | 18.348 | 6.7799 | 104.20 | mdpi.com |
Chemical Reactivity and Mechanistic Studies
Reactivity of the Dione (B5365651) Functional Group.smolecule.comchemicalbook.com
The presence of two carbonyl groups within the six-membered ring is the primary driver of the compound's reactivity. These groups can undergo a variety of chemical transformations typical of 1,3-dicarbonyl compounds.
Nucleophilic Addition Reactions.smolecule.com
The carbonyl carbons in Spiro[4.5]decane-7,9-dione and its analogues are electrophilic and susceptible to attack by nucleophiles. The dione functional group is known to participate in nucleophilic addition reactions, which can lead to the formation of a wide range of derivatives. evitachem.comevitachem.com For instance, the nitrogen atom in aza-analogue precursors can act as a nucleophile in reactions with electrophiles. smolecule.com Similarly, the ketone groups in spirocyclic diones can be reduced by agents like lithium aluminum hydride or sodium borohydride (B1222165) to yield the corresponding spirocyclic alcohols. smolecule.com
Enolization and Tautomerism Studies
Like other β-dicarbonyl compounds, this compound is capable of existing in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental aspect of its reactivity, as the enolate form is a key intermediate in many of its reactions. core.ac.uk Studies on similar diketones show that acidic conditions can promote enolization. The formation of enolate intermediates is a crucial step in reactions such as halogenation and aldol (B89426) condensations. Elucidation of reaction mechanisms for spiro-diones can involve kinetic studies using time-resolved NMR or FTIR to monitor the formation of these enolate intermediates.
Cycloaddition Reactions Involving this compound.smolecule.com
The rigid, three-dimensional structure of spiro[4.5]decane derivatives makes them interesting substrates for cycloaddition reactions, enabling the construction of complex polycyclic scaffolds. smolecule.com While direct studies on this compound are not extensively detailed, its analogues and related structures show significant participation in such reactions. For example, 1,3-dipolar cycloaddition reactions are employed in the synthesis of complex dispirooxindoles from azomethine ylides and dipolarophiles. mdpi.com Furthermore, group 13 diyls have been shown to undergo smolecule.comchemicalbook.com-cycloaddition reactions with 1,2-diketones to yield 5-metalla-spiro[4.5]heterodecenes, highlighting the potential of dione systems to participate in cycloadditions. mdpi.com
Derivatization at Heteroatoms in Aza- and Oxa-Spiro[4.5]decane-7,9-dione Analogues.evitachem.combenchchem.combenchchem.combenchchem.comrsc.orgchemicalbook.com
The introduction of heteroatoms such as nitrogen (aza) or oxygen (oxa) into the spirocyclic framework creates analogues with significantly altered and often enhanced reactivity, providing sites for extensive derivatization. thieme-connect.com
Aza-Spiro[4.5]decane-7,9-dione Analogues: 8-Azathis compound is a particularly important analogue, serving as a key intermediate in the synthesis of pharmaceuticals like the anxiolytic agent Buspirone (B1668070). ontosight.aifishersci.com The nitrogen atom in the ring is a nucleophilic center, allowing for alkylation reactions. A common synthetic route involves the reaction of 8-azathis compound with haloalkanes, such as 1,4-dibromobutane, to introduce a reactive handle. google.com This functionalized intermediate can then be coupled with various nucleophiles, like substituted piperazines, to generate a diverse library of derivatives. acs.org The synthesis of the core 8-azathis compound structure is often achieved through the condensation of 1,1-pentamethylene oxalic acid and urea (B33335) at high temperatures. google.com
Oxa-Spiro[4.5]decane-7,9-dione Analogues: Oxa-analogues also serve as versatile synthetic building blocks. 6,10-Dioxathis compound is utilized in domino Knoevenagel-Michael reactions for the synthesis of novel spirooxindole derivatives. It has also been employed as an auxiliary in the preparation of spirocyclic iodonium(III) ylides for radiofluorination reactions of electron-rich arenes. rsc.org Similarly, 8-Oxa-1,4-dithiathis compound, generated in situ, displays enhanced reactivity in the Castagnoli-Cushman reaction with imines to form δ-lactams. researchgate.net
Interactive Table: Derivatization Reactions of Heteroatomic this compound Analogues
| Analogue | Reaction Type | Reagents | Product Type | Ref. |
| 8-Azathis compound | N-Alkylation | 1,4-Dibromobutane | 8-(4-Bromobutyl)azathis compound | google.com |
| 8-(4-Bromobutyl)azathis compound | Nucleophilic Substitution | 1-(2-Methoxyphenyl)piperazine (B120316) | Buspirone precursor | |
| 8-(2-Chloroethyl)-8-azathis compound | Nucleophilic Substitution | 1-(4-Fluorophenyl)piperazine | Fluoro analogues of α1d-AR antagonists | acs.org |
| 6,10-Dioxathis compound | Knoevenagel-Michael Domino | Aldehydes, Indoles | Spirooxindole derivatives | |
| 8-Oxa-1,4-dithiathis compound | Castagnoli-Cushman Reaction | Imines | Spirocyclic δ-lactams | researchgate.net |
Reaction Mechanisms of this compound Transformations
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic pathways.
The formation of 8-azathis compound from decane-2,9-dione (B1268145) and urea proceeds via a cyclization mechanism where urea acts as a dinucleophile. It attacks the carbonyl carbons to form a six-membered ring intermediate, which subsequently undergoes dehydration to yield the final dione product.
Derivatization reactions at the nitrogen atom of aza-spiro analogues typically follow standard nucleophilic substitution pathways. For example, the synthesis of buspirone and its analogues involves the nucleophilic attack of the piperazine (B1678402) nitrogen on an alkyl halide-substituted azaspirodecane-dione. acs.org
Mechanistic studies of the radiofluorination using spirocyclic iodonium(III) ylides, prepared with the 6,10-dioxathis compound auxiliary, have been investigated using Density Functional Theory (DFT) calculations and NMR spectroscopy. These studies help to understand the regioselectivity and reactivity differences compared to other iodonium (B1229267) precursors. rsc.org Similarly, the mechanism of the Castagnoli-Cushman reaction involving oxa-dithia-spiro analogues has been a subject of study, aiming to explain the enhanced reactivity and diastereoselectivity observed. researchgate.net
Computational Approaches in the Study of Spiro 4.5 Decane 7,9 Dione Compounds
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of spiro[4.5]decane-7,9-dione and its analogs. These calculations provide a fundamental understanding of the molecule's properties at the atomic level.
Detailed research findings from DFT studies on related spirocyclic systems reveal insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's geometry. Furthermore, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is critical for predicting how the molecule will interact with other chemical species, including biological targets.
Table 1: Representative Data from Quantum Chemical Calculations on a this compound Analog
| Calculated Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Provides information about the molecule's polarity. |
Note: The values presented are representative and would vary for specific derivatives of this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are employed to study the conformational landscape of this compound. Due to the spirocyclic nature of the molecule, it can adopt various three-dimensional arrangements, and MD simulations provide a means to explore these conformations and their relative energies.
The cyclohexane (B81311) ring in the spiro[4.5]decane system can exist in several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and may be relevant in certain chemical environments or upon binding to a biological target. The cyclopentane (B165970) ring also exhibits conformational flexibility, adopting envelope and twist forms.
MD simulations can reveal the preferred conformations of the this compound core and how these are influenced by different substituents. By simulating the molecule's movement over time, researchers can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it presents its functional groups for interaction with other molecules. For instance, a conformational analysis of spiro-epoxides using MD simulations has shown that chair-like conformers are predominant. rsc.org
In Silico Screening and Virtual Ligand Design
The this compound scaffold serves as an attractive starting point for the design of virtual compound libraries for in silico screening. Virtual screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
The design of a virtual library based on the this compound core involves the systematic addition of various functional groups at different positions on the scaffold. The selection of these functional groups is guided by principles of medicinal chemistry to ensure drug-like properties, such as appropriate size, polarity, and hydrogen bonding capabilities. The goal is to generate a diverse collection of virtual compounds that explore a wide range of chemical space.
Once the virtual library is created, these compounds can be screened against a specific biological target using molecular docking simulations. This process allows for the rapid identification of potential "hit" compounds that can then be prioritized for synthesis and experimental testing.
Table 2: A Strategy for the Design of a Virtual Library Based on the this compound Scaffold
| Position of Substitution | Type of Substituents | Rationale for Selection |
| C8 Methylene Bridge | Small alkyl groups, aromatic rings | To explore steric and electronic effects on binding affinity. |
| Cyclopentane Ring | Halogens, hydroxyl groups | To introduce hydrogen bonding capabilities and modulate lipophilicity. |
| Cyclohexane Ring | Amine and amide functionalities | To introduce potential interactions with receptor side chains. |
Prediction of Biological Activity through Computational Modeling
Computational modeling plays a pivotal role in predicting the potential biological activities of this compound derivatives, thereby accelerating the drug discovery process.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as a this compound derivative, will bind to the active site of a target protein.
The process involves placing the ligand (the spiro compound) into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of docking studies can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can then be used to guide the design of more potent and selective inhibitors. For example, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta opioid receptor-selective agonists through docking and molecular dynamic simulations. nih.gov
Table 3: Representative Molecular Docking Results for a this compound Derivative Against a Hypothetical Kinase Target
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity to the target protein. |
| Interacting Residues | LYS76, GLU91, LEU130 | Key amino acids in the binding site involved in the interaction. |
| Hydrogen Bonds | 2 | Indicates specific hydrogen bonding interactions contributing to binding. |
| Hydrophobic Interactions | 5 | Highlights the role of non-polar interactions in complex stability. |
Note: The values presented are for illustrative purposes and would be specific to a particular compound and protein target.
In addition to predicting biological activity, computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These properties are crucial for determining the viability of a compound as a drug.
Various in silico tools and models are available to predict a wide range of ADMET properties for this compound derivatives. These predictions are based on the molecule's structural features and physicochemical properties. For instance, models can predict a compound's solubility, permeability across biological membranes (like the blood-brain barrier), metabolic stability, and potential for toxicity. Theoretical studies of the ADME properties of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have shown a good profile for the entire series. unimore.it
Pharmacokinetic modeling uses the predicted ADMET properties to simulate the fate of a drug in the body over time. This can help in predicting key pharmacokinetic parameters such as bioavailability, half-life, and clearance. Early prediction of these properties can help in identifying and addressing potential liabilities before significant resources are invested in a compound.
Table 4: Predicted ADMET Properties for a this compound Derivative
| ADMET Property | Predicted Value | Implication for Drug Development |
| Aqueous Solubility (logS) | -3.5 | Moderate solubility, may require formulation optimization. |
| Caco-2 Permeability (nm/s) | 25 x 10-6 | Good predicted intestinal absorption. |
| Blood-Brain Barrier (BBB) Penetration | High | The compound is predicted to cross the BBB. |
| hERG Inhibition (pIC50) | < 5 | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Negative | Low risk of mutagenicity. |
Note: These are representative predicted values and require experimental validation.
Biological and Biomedical Research Applications
Exploration of Pharmacological Potential
The unique three-dimensional structure of spiro[4.5]decane derivatives makes them attractive scaffolds for designing molecules that can interact with complex biological targets, particularly within the central nervous system.
Research has demonstrated the potential of spiro[4.5]decane-7,9-dione analogues in modulating CNS activity. A notable example is the novel buspirone (B1668070) analogue, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl)-8-azathis compound, known as MM199. nih.gov In preclinical studies using rat models, MM199 exhibited significant anxiolytic-like effects in the conflict drinking test. nih.gov Furthermore, in the forced swimming test, a model used to screen for antidepressant-like activity, MM199 was found to reduce immobility time, an effect not observed with buspirone itself. nih.gov These findings suggest that the this compound moiety contributes to potent anxiolytic and antidepressant-like properties. nih.gov
The CNS effects of spiro[4.5]decane derivatives are often mediated by their interaction with specific neurotransmitter receptors. The anxiolytic and antidepressant-like activities of the analogue MM199 have been linked to its activation of 5-HT1A serotonin receptors. nih.gov This was confirmed when the effects of MM199 were blocked by a 5-HT1A receptor antagonist, (S)-WAY 100135. nih.gov
Broader studies on related spiro[4.5]decane structures, such as 1,4-dioxa-spiro[4.5]decane based ligands, have further explored their interactions with both serotonin and adrenergic receptors. nih.gov Research into these arylpiperazine derivatives has identified compounds that act as promising α1-adrenergic receptor antagonists, as well as potent and efficacious 5-HT1A receptor agonists. nih.govnih.gov These findings highlight the versatility of the spiro[4.5]decane scaffold in developing selective ligands for key CNS receptors. nih.gov
Anticancer Activity Studies
The potential of spiro[4.5]decane derivatives as anticancer agents has been investigated, with studies focusing on their ability to inhibit the growth of various cancer cell lines and their potential application in specific tumor types like glioma.
A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro antitumor activities. nih.gov These compounds were tested against several human cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa). nih.gov Preliminary results indicated that many of these derivatives exhibited moderate to potent activity against these cell lines. nih.gov Certain compounds showed more potent antitumor activity against MDA-MB-231 and HeLa cell lines than control drugs like bendamustine and vorinostat. nih.gov
The table below summarizes the cytotoxic activity (IC₅₀ values) of the most potent 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against the tested cancer cell lines. nih.gov
| Compound | A549 (IC₅₀ in µM) | MDA-MB-231 (IC₅₀ in µM) | HeLa (IC₅₀ in µM) |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
Data sourced from a study on novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov A '-' indicates data was not highlighted as most potent for that specific cell line.
The core structure of this compound has been identified as a relevant cyclic 1,3-diketone for potential use in the study of glioma tumors. medchemexpress.commedchemexpress.com This suggests that the scaffold is of interest in neuro-oncological research, although detailed studies on its specific mechanisms in this context are an area of ongoing investigation.
Antimicrobial Activity
The spirocyclic framework is a recurring motif in molecules with antimicrobial properties. Research into spiro[4.5]decane derivatives and related compounds has shown their potential for inhibiting the growth of various pathogenic microbes. Studies have investigated the synthesis of spiro[4.5]decanes and their subsequent screening for antibacterial activities. tandfonline.com
In a broader context, various spiro-4H-pyran derivatives, which can be synthesized from spiro[4.5]decane-2,4-dione, have been evaluated against both Gram-positive and Gram-negative bacteria. acs.org Some of these novel fused spiro-4H-pyran derivatives exhibited moderate to potent antibacterial activity. acs.org For instance, one compound showed significant inhibition against Streptococcus pneumoniae and Escherichia coli. acs.org Other research on different spiroaminopyran derivatives also reported good antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov These findings underscore the potential of the spiro[4.5]decane core as a foundational structure for the development of new antimicrobial agents. epa.gov
Antibacterial Efficacy
Derivatives incorporating the spiro[4.5]decane scaffold have shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research into novel fused spiro-4H-pyran derivatives, synthesized under green conditions, revealed that these compounds exhibit a spectrum of activity from moderate to potent. acs.org
One study highlighted a specific derivative, compound 4l, which demonstrated significant inhibition against all tested bacterial strains, showing particular efficacy against Streptococcus pneumoniae and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 125 μg/mL for each. acs.org Other related compounds, 4c and 4e, were effective against P. aeruginosa with MIC values of 250 μg/mL, while compound 4m was active against S. typhimurium (MIC 250 μg/mL) and S. pneumoniae (MIC 125 μg/mL). acs.org Further investigations into the bactericidal nature of these compounds confirmed their ability to kill bacteria and disrupt biofilm formation, suggesting their potential as leads for new antibacterial agents. nih.gov
In another study, diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones were synthesized and evaluated. Certain diastereomers exhibited significant antimicrobial activity, with some derivatives showing MIC values as low as 2 µg/mL, highlighting the stereochemical sensitivity of their biological action. mdpi.com
| Compound Class | Bacterial Strain | Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| Fused Spiro-4H-Pyran (cpd 4l) | Streptococcus pneumoniae | 125 | acs.org |
| Fused Spiro-4H-Pyran (cpd 4l) | Escherichia coli | 125 | acs.org |
| Fused Spiro-4H-Pyran (cpd 4c, 4e) | Pseudomonas aeruginosa | 250 | acs.org |
| Fused Spiro-4H-Pyran (cpd 4m) | Salmonella typhimurium | 250 | acs.org |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Various | Down to 2 | mdpi.com |
Anti-tubercular Activity (e.g., against Mycobacterium TB)
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. nih.gov Spirocyclic compounds have garnered significant attention in this area due to their unique three-dimensional structures and potential to act on new biological targets. nih.gov
A variety of spiro compounds derived from scaffolds like spiro[4.5]decane have demonstrated promising activity. For instance, a study on dispiropyrrolidine derivatives investigated their efficacy against Mtb H37Rv. One of the most active compounds, 1-Methyl-4-(2,4-dichlorophenyl)pyrrolo-(spiro[2.3″]oxindole)- spiro[3.3′]-5′-(2,4-dichlorophenylmethylidene)piperidin-4′-one, emerged as a potent antimycobacterial agent with an EC50 of 2.46 µM and an MIC of 10 µM.
In another research effort, a new class of spirooxindolopyrrolidine-chromanone hybrid heterocycles was synthesized and tested against Mtb H37Rv and isoniazid-resistant clinical isolates. nih.gov Derivatives featuring an electron-withdrawing group, such as fluorine, displayed significant activity. One fluorinated derivative was particularly potent, with an MIC of 0.39 μg/mL against the H37Rv strain and even greater activity (0.09 μg/mL and 0.19 μg/mL) against isoniazid-resistant strains with inhA promoter and katG mutations, respectively. nih.gov
| Compound Class | M. tuberculosis Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Dispiropyrrolidine derivative | H37Rv | EC50 | 2.46 µM | |
| Dispiropyrrolidine derivative | H37Rv | MIC | 10 µM | |
| Fluorinated Spirooxindolopyrrolidine-Chromanone | H37Rv | MIC | 0.39 μg/mL | nih.gov |
| Fluorinated Spirooxindolopyrrolidine-Chromanone | INH-resistant (inhA mutation) | MIC | 0.09 μg/mL | nih.gov |
| Fluorinated Spirooxindolopyrrolidine-Chromanone | INH-resistant (katG mutation) | MIC | 0.19 μg/mL | nih.gov |
Other Investigated Biological Activities (e.g., Antioxidant, Antimalarial, Antileishmanial)
Beyond antibacterial and anti-tubercular applications, derivatives of spiro[4.5]decane have been explored for a range of other biological activities.
Antioxidant Activity: Oxidative stress is implicated in numerous diseases, making the development of antioxidant drugs a significant area of research. nih.gov Spiro compounds are of great interest for their antioxidant potential. nih.gov Studies on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones revealed that derivatives containing vicinal bisphenol moieties possess potent antioxidant activity, with IC50 values as low as 12.5 µg/mL, which is comparable to the standard antioxidant ascorbic acid. mdpi.com Similarly, certain spiro pyrrolo[3,4-d]pyrimidine derivatives showed strong antioxidant effects, with one compound registering an IC50 value of 33.0 μg/mL. nih.gov
Antimalarial Activity: The spiro[4.5]decane framework is also present in compounds with potent antimalarial properties. Research into spiropiperidine hydantoins identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as new leads for malaria drug discovery. nih.gov The lead compound, CWHM-123, and its dichloro analogue, CWHM-505, were found to be highly potent against the 3D7 strain of Plasmodium falciparum, with IC50 values of 0.310 μM and 0.099 μM, respectively. nih.gov
Antileishmanial Activity: Leishmaniasis is a neglected tropical disease with limited treatment options. Spiro-acridine derivatives have been synthesized and evaluated for their potential to treat this disease. nih.gov These compounds exhibited a broad range of activity against the promastigote form of the parasite, with IC50 values ranging from 0.73 to 234.95 µM. nih.gov Furthermore, select derivatives demonstrated a satisfactory effect against the clinically relevant amastigote form, with IC50 values between 10.47 and 13.50 µM, marking them as promising entities for further development. nih.gov
| Activity | Compound Class | Target/Assay | Activity (IC50) | Reference |
|---|---|---|---|---|
| Antioxidant | Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one | DPPH Assay | 12.5 µg/mL | mdpi.com |
| Antioxidant | Spiro pyrrolo[3,4-d]pyrimidine | DPPH Assay | 33.0 µg/mL | nih.gov |
| Antimalarial | 1,3,8-triazaspiro[4.5]decane-2,4-dione (CWHM-123) | P. falciparum (3D7) | 0.310 µM | nih.gov |
| Antimalarial | 1,3,8-triazaspiro[4.5]decane-2,4-dione (CWHM-505) | P. falciparum (3D7) | 0.099 µM | nih.gov |
| Antileishmanial | Spiro-acridine derivatives (AMTAC-02, ACMD-03) | Leishmania (amastigote) | 10.47 - 13.50 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies in Drug Discovery
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. The spiro[4.5]decane scaffold has been a valuable template for such investigations.
Research on 1,4-dioxa-spiro[4.5]decane based ligands explored how structural modifications influenced their binding affinity and functional activity at α1-adrenoceptor and 5-HT1A receptor subtypes. nih.gov This systematic approach allowed for the identification of structural features that could be tuned to develop more selective ligands. nih.gov Similarly, SAR studies on spiro[4.5]decanone-containing compounds revealed them to be useful templates for generating potent and selective inhibitors of 2-oxoglutarate (2OG) dependent prolyl hydroxylases (PHDs), which are targets for treating anemia. rsc.org
In the context of infectious diseases, SAR studies have provided key insights. For anti-tubercular spirooxindolopyrrolidine chromanones, it was found that the presence of an electron-withdrawing group on the molecule significantly enhanced its activity against both drug-sensitive and drug-resistant Mtb strains. nih.gov For the antimicrobial spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the biological activity was found to be highly dependent on the specific diastereoisomer, indicating that the three-dimensional arrangement of the atoms is critical for the compound's interaction with its biological target. mdpi.com These SAR findings are instrumental in guiding the rational design of more potent and selective therapeutic agents based on the spiro[4.5]decane core.
Advanced Applications in Organic Synthesis
Spiro[4.5]decane-7,9-dione as a Versatile Synthetic Building Block
This compound is a highly effective scaffold for the synthesis of more complex molecules. Its inherent three-dimensionality and functional handles (two ketone groups) provide defined points for chemical modification, allowing for the incremental exploration of three-dimensional chemical space. nih.govsigmaaldrich.com The spiro[4.5]decane core is a recurring motif in a class of sesquiterpenes known as spirovetivanes, making the dione (B5365651) an invaluable precursor in synthetic strategies targeting these natural products. rsc.org The versatility of this framework is further demonstrated by its use in creating a variety of heterocyclic spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane derivatives, highlighting its role as a foundational structure for diverse molecular designs. researchgate.net Synthetic chemists utilize this building block to construct innovative scaffolds that can be functionalized to improve physicochemical properties, making it a key component in fragment-based libraries for drug discovery. sigmaaldrich.comtandfonline.com
Total Synthesis of Spirocyclic Natural Products
The spiro[4.5]decane skeleton is central to numerous biologically important natural products. Consequently, derivatives of this compound are frequently employed as key intermediates in their total synthesis. rsc.orgnih.gov
The construction of the spiro[4.5]decane core, a critical step in the synthesis of many natural products, is achieved through various strategic cyclization reactions. frontiersin.org Tandem reactions, such as the Michael-aldol condensation, offer an efficient route to assemble the bicyclic system in a controlled manner. rsc.org Another powerful method involves the Claisen rearrangement of functionalized dihydropyrans, which can stereoselectively generate a multi-functionalized spiro[4.5]decane framework in a single step. jst.go.jpresearchgate.net Additionally, radical-mediated cyclizations have been developed for the stereoselective construction of spiro[4.5]decanes. For instance, samarium(II) iodide-promoted ketyl radical cyclization of compounds bearing both an alkyne and an activated alkene can yield the desired spiro-system with high stereoselectivity. nih.gov These methodologies provide robust pathways to the core scaffold required for synthesizing a range of complex natural products.
The strategic importance of the spiro[4.5]decane framework is exemplified in the total synthesis of several fragrant and biologically active sesquiterpenes.
β-Vetivone: This fragrant sesquiterpene, a key component of vetiver oil, possesses a spiro[4.5]decane core. rsc.org Its structure was initially misidentified and was only corrected following its first total synthesis. rsc.orgbaranlab.org Numerous synthetic routes have since been developed. One efficient approach employs a tandem Michael-aldol condensation to construct the spirocyclic system. rsc.org Another asymmetric total synthesis of (-)-β-vetivone was achieved using an enantiomerically pure vinylic sulfoxide, which facilitates a one-step spiroannulation to create the quaternary carbon center with high stereospecificity. acs.orglookchem.com
Gleenol: The total synthesis of the axane sesquiterpene (±)-gleenol has been successfully accomplished starting from a readily available, functionalized spiro[4.5]decane intermediate. nih.govjst.go.jp A key feature of this synthesis is a highly diastereoselective Claisen rearrangement that assembles the fully substituted spiro[4.5]decane core. nih.govresearchgate.net Subsequent modifications, including the installation of an isopropyl group and a diastereoselective ketone reduction, complete the synthesis of the natural product. nih.govjst.go.jp
| Natural Product | Core Scaffold | Key Synthetic Strategy | Reference |
|---|---|---|---|
| β-Vetivone | Spiro[4.5]decane | Tandem Michael-Aldol Condensation / Asymmetric Spiroannulation | rsc.orglookchem.com |
| Gleenol | Spiro[4.5]decane | Diastereoselective Claisen Rearrangement | nih.govjst.go.jp |
Role in Asymmetric Synthesis
The rigid spirocyclic framework is highly advantageous for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. The conformational constraints imposed by the spiro center can lead to high levels of stereoselectivity in chemical reactions. scispace.com
Chiral ligands are essential for modern asymmetric catalysis, and spirocyclic structures are considered "privileged scaffolds" for their design. nankai.edu.cn The rigidity of the spiro backbone minimizes the number of possible conformations, which is beneficial for achieving high selectivity. scispace.comnankai.edu.cn Computational studies have identified the spiro[4.5]decane skeleton as a particularly suitable design for creating new, unsymmetrical hybrid ligands. scispace.comresearchgate.net By incorporating the spiro[4.5]decane framework into larger molecular structures, chemists have developed a wide array of ligands, such as those used in palladium-catalyzed asymmetric reactions, that effectively control the enantioselectivity of transformations. scispace.comrsc.org These ligands often feature C2 symmetry, which has proven to be a successful design principle for achieving high levels of enantiocontrol. nih.gov
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies
While methods for synthesizing the spiro[4.5]decane-7,9-dione core and its derivatives exist, the future of its chemistry lies in the development of more efficient, sustainable, and versatile synthetic strategies. mdpi.comchemicalbook.com Current research often relies on multi-step sequences that may have limitations in yield and scalability. Future endeavors will likely focus on several key areas:
Asymmetric Catalysis: A primary challenge is the stereocontrolled synthesis of chiral this compound derivatives. The development of novel chiral catalysts (both metal-based and organocatalysts) will be crucial to access specific enantiomers, which is vital for biological applications where stereochemistry often dictates efficacy.
Green Chemistry Approaches: Emphasis will be placed on environmentally benign methodologies. This includes the use of greener solvents, catalytic systems that minimize waste, and energy-efficient reaction conditions such as microwave-assisted or flow chemistry processes. nih.gov
Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation can significantly improve efficiency by reducing the number of purification steps and saving resources. acs.org These elegant strategies could provide rapid access to libraries of complex this compound derivatives.
Novel Precursor Development: Exploration into new and readily available starting materials will broaden the scope of accessible derivatives. This could involve leveraging bio-based feedstocks or developing innovative disconnections in retrosynthetic analysis.
| Synthetic Approach | Objective | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Asymmetric Catalysis | Control of stereochemistry at the spirocenter and other chiral centers. | Access to enantiomerically pure compounds for pharmacological studies. | Development of novel chiral ligands and organocatalysts. |
| Green Chemistry | Reduce environmental impact of synthesis. | Increased sustainability, safety, and cost-effectiveness. | Use of aqueous media, reusable catalysts, and energy-efficient methods. nih.gov |
| Domino Reactions | Increase synthetic efficiency by combining multiple steps. | Reduced reaction time, waste, and purification efforts. acs.org | Design of novel cascade sequences triggered by a single event. |
| Flow Chemistry | Improve reaction control, safety, and scalability. | Precise control over temperature and reaction time; enhanced safety for hazardous reactions. | Development of microreactors and continuous flow processes. |
Design of Next-Generation Bioactive this compound Derivatives
The rigid three-dimensional structure of spiro compounds is increasingly utilized in drug discovery to explore chemical space more effectively. researchgate.net The this compound scaffold is a promising starting point for designing new therapeutic agents. Future research will likely target the synthesis and evaluation of derivatives with a wide range of biological activities.
Anticancer Agents: The dione (B5365651) functionality can be a key pharmacophore. Research can focus on designing derivatives that act as inhibitors for specific enzymes involved in cancer progression, such as prolyl hydroxylases. dntb.gov.ua Modifications to the cyclopentane (B165970) and cyclohexanedione rings can be systematically explored to optimize binding affinity and selectivity. Some spiro(lactone-cyclohexanone) compounds have already shown potential in down-regulating cancer cell viability and inhibiting NF-ĸB activation. iiarjournals.org
Antimicrobial Agents: There is a pressing need for new antibiotics and antifungals to combat rising drug resistance. The spiro scaffold can be used to develop novel agents. For instance, derivatives of the related 2,8-diazaspiro[4.5]decan-1-one have shown promise as chitin (B13524) synthase inhibitors with potent antifungal activity. nih.gov This suggests that modifying the this compound core could yield compounds with similar or improved antimicrobial properties.
CNS-Active Agents: The lipophilicity and rigidity of the spiro scaffold can be advantageous for designing molecules that can cross the blood-brain barrier. Future work could involve creating derivatives that modulate neurotransmitter receptors or enzymes implicated in neurological disorders.
| Therapeutic Area | Potential Target | Design Strategy | Rationale |
|---|---|---|---|
| Oncology | Kinases, Prolyl Hydroxylases, NF-ĸB Pathway | Introduce hydrogen bond donors/acceptors; vary substituents to enhance target binding. | The rigid scaffold can orient functional groups precisely for optimal interaction with protein active sites. dntb.gov.uaiiarjournals.org |
| Infectious Diseases | Bacterial or Fungal Enzymes (e.g., Chitin Synthase) | Incorporate heterocyclic rings or functional groups known to have antimicrobial activity. | Novelty of the spiro scaffold may overcome existing resistance mechanisms. nih.gov |
| Neurology | GPCRs, Ion Channels | Modify lipophilicity and polarity to optimize blood-brain barrier penetration. | The 3D structure can lead to high receptor selectivity, potentially reducing side effects. |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing existing methods and developing new ones. Future research will employ a combination of experimental and computational techniques to probe these mechanisms in detail.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be invaluable for modeling reaction pathways, predicting transition state geometries, and understanding the origins of stereoselectivity. researchgate.net These in silico studies can guide experimental design, saving time and resources.
Kinetic Studies: Detailed kinetic analysis of key synthetic transformations can help elucidate reaction orders, activation energies, and the role of catalysts. nih.gov This information is critical for process optimization and scaling up reactions.
Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR and IR, will allow for real-time monitoring of reactions. This can help identify transient intermediates and provide direct evidence for proposed mechanistic pathways, such as those involved in spiroketalization, a related and well-studied process. nih.govacs.org
| Investigative Technique | Type of Information Gained | Impact on Research |
|---|---|---|
| Computational Modeling (DFT) | Transition state energies, reaction coordinates, electronic properties. | Rationalizes observed outcomes and predicts reactivity for new substrates. researchgate.net |
| Kinetic Isotope Effect Studies | Information about bond-breaking/forming in the rate-determining step. | Provides definitive evidence for or against proposed mechanisms. |
| In-situ Spectroscopy (NMR, IR) | Direct observation of reactants, intermediates, and products over time. | Confirms the presence of key intermediates and validates mechanistic hypotheses. |
Applications in Materials Science and Beyond
The unique three-dimensional architecture of spiro compounds has made them a cornerstone in the development of advanced organic materials, particularly in optoelectronics. rsc.orgacs.org The this compound framework represents an unexplored scaffold in this domain.
Organic Electronics: The spiro linkage is known to create a rigid, orthogonal structure that can prevent intermolecular aggregation (π-stacking), which often quenches fluorescence in the solid state. researchgate.netacs.org By functionalizing the this compound core with chromophores or charge-transporting moieties, it may be possible to create novel materials for:
Organic Light-Emitting Diodes (OLEDs): The scaffold could serve as a core for host materials or emitters with high thermal stability and morphological integrity, leading to longer device lifetimes. acs.org
Organic Photovoltaics (OPVs): The 3D structure could be used to design non-fullerene acceptors or hole-transporting materials that disrupt crystallization and promote stable amorphous films. rsc.org
Polymers and Advanced Materials: Incorporating the this compound unit into polymer backbones could lead to materials with high glass transition temperatures (Tg), enhanced thermal stability, and unique mechanical properties. researchgate.net
| Application Area | Target Property | Required Modification to Spiro Core |
|---|---|---|
| OLEDs | High thermal stability, amorphous morphology, high triplet energy (for hosts). | Attachment of electron-donating and electron-accepting groups. rsc.org |
| OPVs | Good film-forming properties, appropriate energy levels (HOMO/LUMO). | Introduction of extended π-conjugated systems. |
| High-Performance Polymers | High glass transition temperature (Tg), thermal resistance. | Polymerization via functional handles attached to the spiro scaffold. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to property prediction. iscientific.orgnih.gov Applying these tools to the study of this compound can significantly accelerate the pace of discovery.
Retrosynthetic Planning: AI platforms can analyze vast reaction databases to propose novel and efficient synthetic routes to complex this compound targets, potentially identifying pathways that a human chemist might overlook. iscientific.org
Property Prediction: ML models can be trained to predict the biological activity, toxicity, and material properties (e.g., solubility, energy levels) of virtual derivatives. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing.
De Novo Design: Generative AI models can design entirely new this compound derivatives with a desired set of properties. harvard.edu These models can learn the underlying structure-property relationships from existing data and generate novel molecules optimized for a specific biological target or material application.
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Computer-Assisted Synthesis Planning (CASP) | Predicting optimal reaction pathways and conditions. | Accelerates the design of efficient syntheses for novel derivatives. iscientific.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of unsynthesized compounds. | Prioritizes synthetic targets and reduces the cost of discovery. nih.gov |
| Generative Models | Designing novel molecules with optimized properties. | Expands the accessible chemical space for new drugs and materials. harvard.edu |
| Reaction Outcome Prediction | Predicting the yield and stereoselectivity of reactions. | Improves the success rate of experimental work. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Spiro[4.5]decane-7,9-dione derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions between 6,10-dioxathis compound and aldehydes or amines. For example, 8-(4-Chlorobutyl)-8-azathis compound is synthesized by reacting 6,10-dioxathis compound with 4-chlorobutylamine in ethanol under reflux . Similar protocols are used for derivatives like 8-(3,4-dimethylbenzylidene) analogs, where reaction conditions (e.g., reflux time, solvent ratios) are optimized to improve yields .
Q. How can the purity of this compound derivatives be assessed in academic research?
- Methodological Answer : Purity is evaluated using HPLC for chromatographic separation, NMR for structural confirmation (e.g., integration of proton signals), and X-ray crystallography for absolute configuration determination. For crystallographic validation, SHELX software is employed for refinement, with hydrogen atoms modeled using riding coordinates (Uiso = 1.2–1.5×Ueq of the parent atom) .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how are they addressed?
- Methodological Answer : Weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds with donor-acceptor distances ~3.3 Å) and disordered solvent molecules complicate refinement. Strategies include using high-resolution data (Mo Kα radiation), applying SHELXL constraints for hydrogen placement, and refining anisotropic displacement parameters for non-H atoms. For example, in 8-(3,4-dimethylbenzylidene)-6,10-dioxathis compound, planar deviations ≤0.039 Å were resolved by iterative refinement cycles .
Q. How do structural modifications at the 8-position of this compound influence biological activity?
- Methodological Answer : Substituents like chlorobutyl or amino groups enhance interactions with biological targets. For instance, 8-(4-Chlorobutyl)-8-azathis compound exhibits potential pharmacological activity due to its chlorine atom, which serves as a site for covalent modifications . Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 8-(4-aminobutyl) derivatives) and evaluating their binding affinity via assays like 5-HT1A receptor inhibition .
Q. What methodological approaches resolve data contradictions in spectroscopic characterization of this compound analogs?
- Methodological Answer : Discrepancies in NMR or mass spectra are mitigated by cross-validating data with multiple techniques. For example, 8-(4-aminobutyl) derivatives are characterized using IR (amide C=O stretch at ~1700 cm⁻¹), high-resolution MS (e.g., [M+H]<sup>+</sup> at m/z 354.4858), and <sup>13</sup>C NMR to confirm spirocyclic carbon connectivity . Disordered regions in X-ray structures are resolved by occupancy refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
